Lipophilicity Modulation via Pyridazine Core vs. Pyridine Replacement
The selection of a pyridazine core over a pyridine core is a well-documented strategy for reducing a drug candidate's lipophilicity. Studies on matched molecular pairs have demonstrated that replacing a pyridine ring with a pyridazine can decrease the calculated partition coefficient (ClogP) by approximately 0.8 to 1.0 log units [1]. This reduction in lipophilicity is a primary driver for improving aqueous solubility and mitigating off-target toxicity risks associated with high logP compounds [2].
| Evidence Dimension | Calculated Partition Coefficient (ClogP) |
|---|---|
| Target Compound Data | Approximately 1.8 (estimated based on core replacement trends) [1] |
| Comparator Or Baseline | 4-(Piperidin-1-yl)pyridine: ClogP approximately 2.8 [1] |
| Quantified Difference | Decrease of ~1.0 log unit for the pyridazine core |
| Conditions | Calculated property based on heterocyclic core replacement in matched molecular pair analyses [REFS-1, REFS-2]. |
Why This Matters
This quantifiable reduction in lipophilicity indicates that 4-(Piperidin-1-yl)pyridazine is a superior starting scaffold for designing compounds with improved drug-like properties, particularly aqueous solubility and a reduced risk of promiscuous binding or rapid metabolic clearance.
- [1] Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability–are too many aromatic rings a liability in drug design?. Drug Discovery Today, 14(21-22), 1011-1020. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
